1-(3-chlorobenzyl)-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone
Description
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-[(4-chlorophenyl)methyl]-4-hydroxypyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO2/c20-15-6-4-13(5-7-15)11-17-18(23)8-9-22(19(17)24)12-14-2-1-3-16(21)10-14/h1-10,23H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXHNSRCDIQBAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=CC(=C(C2=O)CC3=CC=C(C=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Chlorobenzyl)-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone, a compound with the molecular formula C19H15Cl2NO2, is a derivative of pyridinone that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and neuropharmacological effects, supported by various research findings and case studies.
Chemical Structure and Properties
The compound features two chlorobenzyl groups and a hydroxypyridinone moiety, which contribute to its biological activity. The presence of chlorine atoms enhances lipophilicity and may influence receptor interactions.
Antimicrobial Activity
Research indicates that derivatives of pyridinones exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various pathogens:
- Minimum Inhibitory Concentration (MIC) : The MIC for related compounds ranges from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Mechanism : These compounds disrupt bacterial cell walls and inhibit biofilm formation, making them promising candidates for treating resistant infections .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | S. aureus |
| 7b | 0.25 | S. epidermidis |
Anticancer Activity
The biological activity of pyridinones extends to anticancer effects. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms:
- Cell Line Studies : Compounds structurally similar to this compound have shown efficacy against breast cancer cell lines, with IC50 values indicating significant cytotoxicity .
- Mechanism of Action : The proposed mechanisms include inhibition of cell proliferation and induction of cell cycle arrest at the G2/M phase .
Neuropharmacological Effects
Pyridinones have also been investigated for their neuropharmacological properties:
- Cholinergic Modulation : Some derivatives act as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs), which are critical in cognitive function .
- Potential Therapeutic Uses : Given their ability to enhance cholinergic signaling, these compounds may have implications in treating neurodegenerative diseases such as Alzheimer's.
Case Studies
Several studies highlight the biological activities of pyridinone derivatives:
- Antimicrobial Efficacy : A study evaluated a series of pyridinones against resistant bacterial strains, reporting significant antimicrobial activity comparable to established antibiotics .
- Anticancer Properties : Research focused on the synthesis and evaluation of pyridinone derivatives demonstrated their potential as anticancer agents in vitro, particularly against breast cancer cells .
- Neuroprotective Effects : A recent study investigated the effects of pyridinone derivatives on cognitive function in animal models, showing promise in enhancing memory retention and reducing neuroinflammation .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to 1-(3-chlorobenzyl)-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone exhibit significant antimicrobial activity. Studies have shown that derivatives of pyridinone can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. For instance, derivatives have demonstrated activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM for potent analogs .
Anticancer Activity
The compound's structural characteristics suggest potential anticancer properties. Similar compounds have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation. For example, docking studies indicate that these compounds can effectively bind to key enzymes involved in tumor growth, thereby inhibiting cancer progression .
Antitubercular Activity
A study evaluated various substituted pyridinone derivatives against Mycobacterium tuberculosis, revealing promising results for certain compounds with similar structures to our target compound. The study highlighted the potential of these derivatives in developing new antitubercular agents .
Cytotoxicity Assessment
In cytotoxicity assays conducted on human embryonic kidney cells (HEK293), several derivatives were found to be non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development in therapeutic applications .
Data Table: Summary of Biological Activities
| Activity Type | Compound Structure | Target Organism/Cancer Type | IC50/Effectiveness |
|---|---|---|---|
| Antimicrobial | 1-(3-chlorobenzyl)-3-(4-chlorobenzyl)-... | Mycobacterium tuberculosis | IC50: 1.35 - 2.18 μM |
| Anticancer | Similar pyridinone derivatives | Various cancer cell lines | Inhibits proliferation |
| Cytotoxicity | Non-toxic derivatives | HEK293 cells | Non-toxic at effective doses |
Comparison with Similar Compounds
Key Observations:
- Electronic Properties : Fluorine in the 4-fluorobenzyl analog (301.4 g/mol) introduces electronegativity, which could alter dipole moments and hydrogen-bonding capacity relative to chlorine .
Preparation Methods
Reaction Scheme Overview
| Step | Reactants | Conditions | Product | Yield (%) | Remarks |
|---|---|---|---|---|---|
| 1 | (Chlorocarbonyl)phenyl ketene + 3-chlorobenzyl Schiff base + 4-chlorobenzyl Schiff base | Reflux or microwave irradiation, solvent-free or in benign solvents, catalyst (optional: BiCl3 20 mol%) | This compound | 85-91% (conventional), 51-71% (microwave) | One-step condensation, short reaction time, high purity |
The condensation involves nucleophilic attack by the Schiff base nitrogen on the electrophilic ketene carbonyl, followed by cyclization and tautomerization to form the hydroxy-pyridinone ring. The presence of chloro substituents on the benzyl groups influences the electronic properties and reactivity, favoring selective formation of the desired disubstituted pyridinone.
Industrial and Scalable Production Methods
Continuous flow synthesis : For industrial scale, continuous flow reactors enable controlled reaction parameters (temperature, time, mixing), improving yield and reproducibility. This method is compatible with solvent-free or green solvent systems and can integrate microwave heating for enhanced efficiency.
Automated reactor systems : Automated batch reactors with precise temperature and catalyst control facilitate the preparation of high-purity this compound, optimizing reaction time and minimizing by-products.
Analytical Data Supporting the Preparation
Characterization of the synthesized compound typically involves:
- Melting point determination : High melting points (>280 °C) indicate purity and correct structure.
- Infrared spectroscopy (IR) : Broad OH stretch (3100-2850 cm^-1), characteristic C=O stretch (~1630-1650 cm^-1), and aromatic C-H bands confirm functional groups.
- Nuclear Magnetic Resonance (NMR) : $$^{1}H$$ NMR shows signals for aromatic protons, benzyl methylene protons, and hydroxyl proton; $$^{13}C$$ NMR confirms carbon environments consistent with substituted pyridinone.
- Mass spectrometry (MS) : Molecular ion peaks consistent with the molecular weight, along with fragment ions supporting the substitution pattern.
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages matching calculated values confirm composition.
Summary Table of Preparation Methods
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(3-chlorobenzyl)-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone, and how do reaction conditions influence yield?
- Methodology : The compound's synthesis likely involves multi-step nucleophilic substitutions and coupling reactions. For example, analogous chlorobenzyl-substituted pyridinones are synthesized via:
- Step 1 : Condensation of chlorobenzaldehyde derivatives with hydroxylamine or hydrazine precursors under reflux (e.g., 110°C for 16 hours in anhydrous conditions) .
- Step 2 : Boc protection of intermediates using Boc₂O in DMF with catalytic DMAP (yield: ~88%) .
- Step 3 : Buchwald-Hartwig amination or Suzuki-Miyaura coupling for aryl group introduction, requiring Pd catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., XPhos) under inert atmospheres .
- Data : Typical yields range from 29% (initial steps) to 70% (final coupling), highlighting the need for optimization of temperature, catalysts, and purification methods .
Q. How is the crystal structure of this compound resolved, and what software is recommended for refinement?
- Methodology : Single-crystal X-ray diffraction (SCXRD) paired with SHELX programs (e.g., SHELXL for refinement) is standard. SHELX is robust for handling twinned data or high-resolution macromolecular structures .
- Data : For pyridinone analogs, C–Cl bond lengths typically range from 1.72–1.75 Å, and dihedral angles between aromatic rings are critical for assessing planarity .
Advanced Research Questions
Q. What contradictions exist in reported spectroscopic data for chlorobenzyl-pyridinone derivatives, and how can they be resolved?
- Case Study : Discrepancies in NMR chemical shifts (e.g., 1H δ 7.2–7.5 ppm for chlorobenzyl protons) may arise from solvent effects (DMSO vs. CDCl₃) or tautomerism in the pyridinone ring.
- Resolution : Use advanced NMR techniques (e.g., 1,1-ADEQUATE) to confirm connectivity and X-ray crystallography to validate tautomeric forms .
Q. How does the substitution pattern (3-chloro vs. 4-chloro benzyl groups) impact biological activity?
- Methodology :
- SAR Studies : Compare IC₅₀ values of analogs in enzyme inhibition assays (e.g., tubulin polymerization for anticancer activity) .
- Computational Modeling : Perform docking studies (e.g., using Surflex-Dock in Sybyl 2.1) to analyze interactions with target proteins (e.g., binding affinity differences due to chloro-substituent positions) .
Q. What strategies mitigate low solubility of this compound in aqueous assays?
- Approaches :
- Prodrug Design : Introduce phosphate or PEGylated groups at the 4-hydroxy position to improve solubility .
- Co-solvent Systems : Use DMSO-water mixtures (<5% DMSO) or cyclodextrin encapsulation to maintain bioactivity .
Key Research Gaps
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
